molecular formula C13H17NO4 B558459 Boc-D-Phg-OH CAS No. 33125-05-2

Boc-D-Phg-OH

Cat. No. B558459
CAS RN: 33125-05-2
M. Wt: 251.28 g/mol
InChI Key: HOBFSNNENNQQIU-SNVBAGLBSA-N
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Description

Boc-D-Phg-OH, also known as Boc-D-alpha-phenylglycine, is a derivative of the amino acid glycine . It is used as an amino acid building block in peptide synthesis . The empirical formula of Boc-D-Phg-OH is C13H17NO4 .


Molecular Structure Analysis

The linear formula of Boc-D-Phg-OH is C6H5CH(COOH)NHCOOC(CH3)3 . Its molecular weight is 251.28 .


Physical And Chemical Properties Analysis

Boc-D-Phg-OH is a white to off-white crystalline powder . It has a molecular weight of 251.28 . Its optical activity is [α]20/D −141.0±5.0°, c = 1% in ethanol . It has a melting point of 88-91 °C .

Scientific Research Applications

  • Nanostructure Development in Biomaterial Chemistry : The self-assembly of protected diphenylalanine scaffolds, including Boc-Phe-Phe-OH, has been explored for developing unique nanostructures. These structures have potential applications in biomaterial chemistry, sensors, and bioelectronics (Datta, Tiwari, & Ganesh, 2018).

  • Ligand Affinity in Biochemistry : Research has shown that the structure of the N-terminal blocking group in peptide compounds, such as Boc-D-Phe-Pro-Arg-OH, correlates with binding affinity in biological systems. This finding is crucial for structure-based drug design (Nienaber, Mersinger, & Kettner, 1996).

  • Molecular Imprinting in Chromatography : Boc-protected amino acids, such as Boc-L-Phe-OH and Boc-D-Phe-OH, have been used in molecularly imprinted polymers (MIPs) for chiral separations in high-performance liquid chromatography (HPLC), demonstrating the importance of hydrogen bonding in enantiomer resolution (Allender, Heard, & Brain, 1997).

  • Hydrogenation Pathways in Chemical Catalysis : The bond-order-conservation (BOC) method has been applied to understand the hydrogenation of CO over various metal surfaces, revealing insights into the energetics and mechanism of this important industrial process (Shustorovich & Bell, 1988).

  • Thermodynamic and Kinetic Studies in Molecular Recognition : Studies using Boc-L-Phe-OH as a template have provided insights into the thermodynamics and kinetics of specific sorption and molecular recognition by imprinted polymers, highlighting their potential in selective adsorption and sensing applications (Li et al., 2008).

  • Chemical Synthesis Methods : Research on efficient reagents for the removal of excess di-tert-butyl dicarbonate (BOC)2O, commonly used in NH or OH protection, is important for optimizing synthesis processes in organic chemistry (Basel & Hassner, 2001).

properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,14,17)(H,15,16)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBFSNNENNQQIU-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373158
Record name Boc-D-Phg-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-Phg-OH

CAS RN

33125-05-2
Record name (2R)-2-(tert-Butoxycarbonylamino)-2-phenylethanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033125052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Boc-D-Phg-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (2R)-2-(tert-Butoxycarbonylamino)-2-phenylethanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
S Yang, L Shen, YJ Kim, JH Jeong - Organic & Biomolecular …, 2016 - pubs.rsc.org
… sequential reaction between pyrazolin-5-one (or 4-hydroxy-2-pyrone) and chalcones that is catalyzed by a quinine-derived primary amine L7 in the presence of Boc-D-Phg-OH. Chiral …
Number of citations: 29 pubs.rsc.org
B Wu, J Chen, MQ Li, JX Zhang, XP Xu, SJ Ji… - 2012 - Wiley Online Library
… ), Boc-L-Phg-OH, and Boc-D-Phg-OH as additives. To our delight, the introduction of N-Boc-D-… -% N-Boc-D-Phg-OH as additive, and toluene as the reaction solvent at 40 C for 72 hours. …
RT Shuman, RB Rothenberger… - Journal of medicinal …, 1993 - ACS Publications
Tripeptide aldehydes such as Boc-o-Phe-Pro-Arg-H (51) exhibit potent direct inhibition of thrombin. This distinction offers important insight for the design of more potent and selective …
Number of citations: 99 pubs.acs.org
G Bartoli, M Bosco, A Carlone, F Pesciaioli… - Organic …, 2007 - ACS Publications
… c 10 mol % of C and 20 mol % of Boc-d-Phg−OH were employed. d Absolute configuration determined by comparison of the specific optical rotations with those reported in the literature. …
Number of citations: 335 pubs.acs.org
Y Wang, H Peng, Z Guo, BR Ullman, K Yamamoto… - Chemical …, 2021 - pubs.rsc.org
… As shown in Scheme 3, 1b was readily made using the same synthetic procedure as that for 1a with the dipeptide 6 from Boc-D-Phg-OH instead of Boc-L-Phg-OH. We found that when …
Number of citations: 4 pubs.rsc.org
JW de Boer, WR Browne, SR Harutyunyan… - Chemical …, 2008 - pubs.rsc.org
… As expected Boc-D-Phg-OH in place of Boc-Phg-OH provides the same enantioselectivity but for the opposite enantiomer (Table S1† ). …
Number of citations: 51 pubs.rsc.org
S Karmakar, V Byri, AV Gavai, R Rampulla… - … Process Research & …, 2016 - ACS Publications
An enantioselective synthesis of (S)-7-amino-5H,7H-dibenzo[b,d]azepin-6-one (S-1) is described. The key step in the sequence involved crystallization-induced dynamic resolution (…
Number of citations: 9 pubs.acs.org
H Jiang, K Chen, Y Tang, J Chen, Q Li… - Journal of medicinal …, 1997 - ACS Publications
The mechanism of inhibition of peptidyl inhibitors with thrombin was studied using molecular modeling, molecular mechanics, and CoMFA statistical analysis. A new procedure for the …
Number of citations: 19 pubs.acs.org
G Bartoli, P Melchiorre - Synlett, 2008 - thieme-connect.com
… On the basis of these studies, N-Boc-d-phenylglycine (Boc-d-Phg-OH, 3) was chosen for further investigations as it proved to be superior with regard to enantioselectivity and catalytic …
Number of citations: 51 www.thieme-connect.com
E Benedetti, B Di Blasio, V Pavone, C Pedone… - International Journal of …, 1980 - Elsevier
… In contrast, the lower homologue t-Boc-DPhg-OH is much more extensively associated than t-BocL-Phe-OH at comparable concentrations of CDCI 3 (Fiyure 5), as already noted for …
Number of citations: 25 www.sciencedirect.com

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